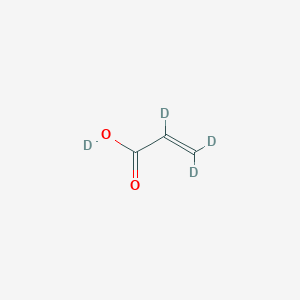
丙烯酸-d4
概述
描述
Acrylic acid-d4 is a useful research compound. Its molecular formula is C3H4O2 and its molecular weight is 76.09 g/mol. The purity is usually 95%.
The exact mass of the compound Acrylic acid-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acrylic acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylic acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学工程
丙烯酸-d4 具有同位素纯度和稳定性,被用于生物医学设备的开发。 其应用范围从眼科设备如人工晶状体和隐形眼镜到骨科骨水泥和牙科修复材料 。它能够定制其性能,例如机械性能、电气和热性能以及流体扩散,使其成为生物医学应用的多功能选择。
组织工程
在组织工程中,this compound 可用于制造具有特定孔隙率和形态的支架。 这些支架支持细胞的生长和增殖,从而有助于组织的再生 。该材料的生物相容性和表面性质可修改的能力增强了其在该应用中的适用性。
药物输送系统
药物的控释是现代医学的关键方面。 This compound 可以掺入到对环境刺激(如 pH 或温度)有响应的水凝胶配方中,以控释速率释放药物 。此应用在靶向治疗中特别有用,在靶向治疗中,药物需要在体内的特定部位释放。
材料科学研究
研究人员利用this compound 研究聚合过程和丙烯酸聚合物的性质。 其同位素标记允许对反应机理和聚合物结构进行详细分析 。
分析化学
在分析化学中,this compound 用作校准仪器和验证分析方法的标准品。 其定义明确的同位素组成确保测量的高精度和准确性 。
作用机制
Target of Action
Acrylic acid-d4 is a variant of acrylic acid where the hydrogen atoms are replaced by deuterium It’s important to note that acrylic acid and its derivatives are widely used in the production of coatings, adhesives, sealants, textiles, and many other materials .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various chemical reactions due to the presence of a double bond and a carboxyl group . These groups can undergo polymerization and other reactions, leading to the formation of various useful products .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can be biodegraded by certain microorganisms . The enzymes involved in this biodegradation process have been identified, and the biochemical reactions that could account for the biodegradation of acrylic acid and its derivatives have been predicted .
Pharmacokinetics
It’s known that the properties of a compound can be influenced by the presence of deuterium atoms .
Result of Action
It’s known that acrylic acid and its derivatives can have various effects depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of Acrylic acid-d4 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
安全和危害
Acrylic acid-d4 is harmful if inhaled, in contact with skin, or if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .
生化分析
Biochemical Properties
Acrylic acid-d4 plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, acrylic acid-d4 can be used to study the inhibition of polymerization reactions by interacting with inhibitors such as monomethyl ether hydroquinone and phenothiazine . These interactions are crucial for understanding the stability and reactivity of acrylic acid-d4 in different biochemical environments.
Cellular Effects
Acrylic acid-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that acrylic acid-d4 can affect the swelling and drug release behavior of hydrogels, which are used in drug delivery systems . This compound’s impact on cell function is significant, as it can alter the release kinetics of drugs and other bioactive molecules, thereby influencing therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of acrylic acid-d4 involves its interaction with biomolecules at the molecular level. Acrylic acid-d4 can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of acrylic acid-d4 can inhibit the polymerization of acrylic acid by interacting with inhibitors like monomethyl ether hydroquinone . Additionally, acrylic acid-d4 can influence gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylic acid-d4 can change over time due to its stability and degradation properties. Acrylic acid-d4 is known to be stable under specific storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that acrylic acid-d4 can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of acrylic acid-d4 vary with different dosages in animal models. Studies have indicated that at lower dosages, acrylic acid-d4 can have minimal toxic effects, while higher dosages can lead to adverse effects such as oxidative stress and alterations in antioxidant status . These dosage-dependent effects are crucial for determining the safe and effective use of acrylic acid-d4 in biochemical research and therapeutic applications.
Metabolic Pathways
Acrylic acid-d4 is involved in various metabolic pathways, including those related to the production of acrylic acid in microbial systems. For instance, in Escherichia coli, acrylic acid-d4 can be produced through pathways involving glycerol, malonyl-CoA, and β-alanine . These pathways highlight the importance of acrylic acid-d4 in metabolic engineering and synthetic biology applications.
Transport and Distribution
Within cells and tissues, acrylic acid-d4 is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms of acrylic acid-d4 is essential for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
Acrylic acid-d4’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . The precise localization of acrylic acid-d4 is critical for understanding its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
deuterio 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-JMLDNBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514652 | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-82-1 | |
| Record name | 2-Propenoic-2,3,3-d3 acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?
A1: Acrylic acid-d4, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].
Q2: How does the polymerization of acrylic acid-d4 under high pressure differ from traditional polymerization methods?
A2: The high-pressure polymerization of acrylic acid-d4 results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
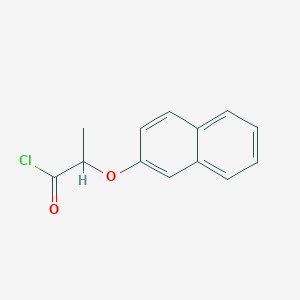
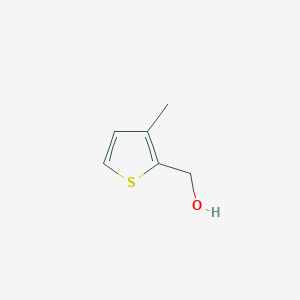
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)

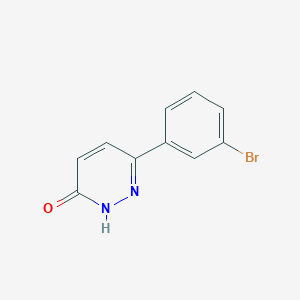
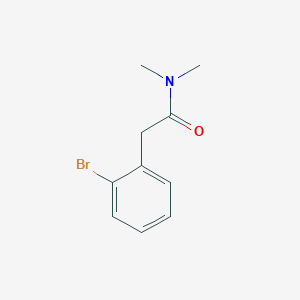
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
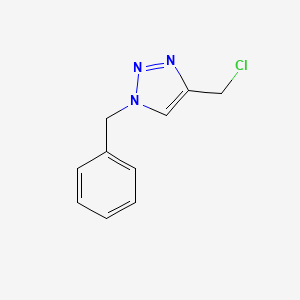
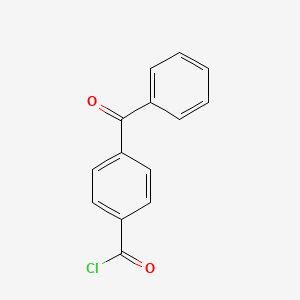
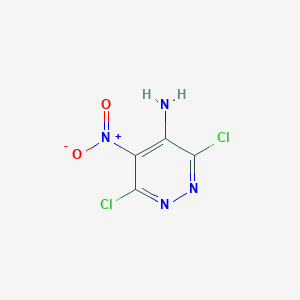
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)



